molecular formula C12H10ClO3P B044717 Diphenyl chlorophosphate CAS No. 2524-64-3

Diphenyl chlorophosphate

Cat. No. B044717
CAS RN: 2524-64-3
M. Wt: 268.63 g/mol
InChI Key: BHIIGRBMZRSDRI-UHFFFAOYSA-N
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Patent
US06613848B1

Procedure details

To a one liter four-inlet flask equipped with a temperature controller, a reflux condenser, a nitrogen feed and a mechanical stirrer, 2 moles (188 g) phenol and 500 ml N,N-dimethyl acetamide (DMAc) were added. The mixture was heated to 70° C. and then stirred. The mixture was heated to a temperature of 90° C. and the stirring was continued until phenol was dissolved completely. To this solution was added slowly 1.5 mole (230 g) phosphoryl chloride (POCl3) within two hours. The evolution of HCl gas was detected immediately. The temperature was increased to 135-138° C. and maintained at the reflux temperature for 12 hours after the addition of POCl3 was completed. HCl evolution subsided. The mixture was then cooled to room temperature and purified with dichloromethane to yield liquid diphenoxy phosphoryl chloride [DPOC; (II′)]. Yield, 96%. Anal. Calcd. for C12H10PO3Cl: C, 53.53; H, 3.72; O, 17.84; P, 11.52; Cl, 13.28. Found: C, 53.49; H, 3.70; O, 17.64; P, 11.64; Cl, 13.53. EIMS, m/z: 251 (90. M+).
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[P:8]([Cl:12])(Cl)(Cl)=[O:9].Cl.CN(C)[C:16](=[O:18])[CH3:17]>>[O:7]([P:8]([Cl:12])([O:18][C:16]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:17]=1)=[O:9])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
230 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a one liter four-inlet flask equipped with a temperature controller, a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to a temperature of 90° C.
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved completely
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 135-138° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the reflux temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)P(=O)(OC1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.